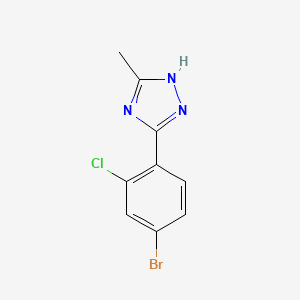

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Übersicht

Beschreibung

The compound “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” is likely a derivative of 4-bromo-2-chlorophenol . 4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It’s used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

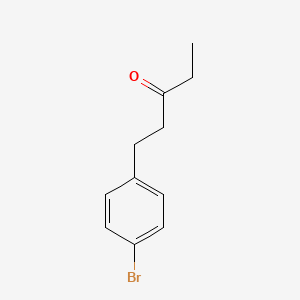

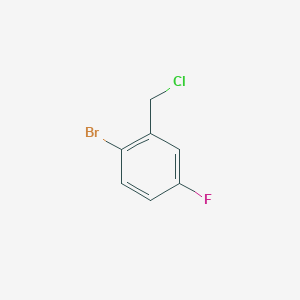

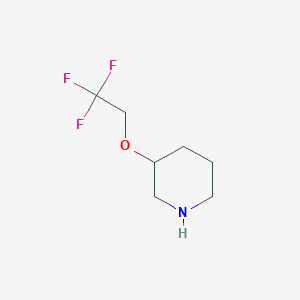

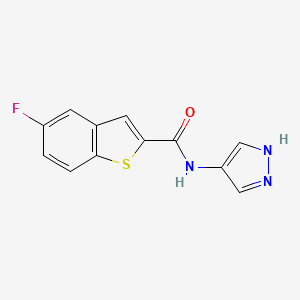

While specific synthesis methods for “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry: Pesticide Degradation

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole: is a metabolite in the degradation pathway of certain pesticides, such as profenofos. This compound is formed when the phosphorothioate ester bond in profenofos is cleaved, yielding 4-bromo-2-chlorophenol . Understanding its role in pesticide degradation can help in developing bioremediation strategies to detoxify soils and water bodies contaminated by pesticides.

Environmental Science: Bioremediation

The compound can be used to study the effectiveness of marine fungi in the biodegradation of organophosphate pesticides . By analyzing the metabolic pathways involving 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole , researchers can enhance the bioremediation process, which is a safer and more cost-effective alternative to conventional clean-up methods.

Biochemistry: Metabolic Pathway Analysis

In biochemistry research, the compound serves as a marker to understand the metabolic pathways of pesticides in plants and other organisms . It helps in identifying the specific enzymes involved in the breakdown of complex pesticides into simpler, less harmful substances.

Organic Synthesis: Intermediate for Pharmaceutical Compounds

The related structure, 4’-bromo-2’-chloroacetanilide, is used as an intermediate for pharmaceuticals . By extension, 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole could be explored for its potential as a precursor or intermediate in the synthesis of novel drugs.

Analytical Chemistry: Biomarker for Exposure

As a specific metabolite of profenofos, this compound can act as a biomarker for exposure to this pesticide . It can be used in analytical methods to detect and quantify exposure levels in both environmental samples and biological systems.

Wirkmechanismus

Target of Action

The primary target of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause overstimulation of the nerves and muscles, which can lead to various symptoms .

Biochemical Pathways

The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system using the neurotransmitter acetylcholine. The overstimulation caused by the accumulation of acetylcholine can affect various functions of the body, including muscle movement and heart rate .

Pharmacokinetics

One of the major metabolites of profenofos degradation is 4-bromo-2-chlorophenol, which is formed due to abiotic or enzymatic hydrolysis .

Result of Action

The inhibition of the acetylcholinesterase enzyme by 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole can lead to various effects at the molecular and cellular levels. These effects can include overstimulation of the nerves and muscles, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

The action of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole can be influenced by various environmental factors. For example, the presence of certain microbes can lead to the degradation of this compound, reducing its efficacy . Additionally, factors such as temperature and pH can affect the stability of this compound .

Eigenschaften

IUPAC Name |

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYPETXIJOAIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)

![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)

![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)